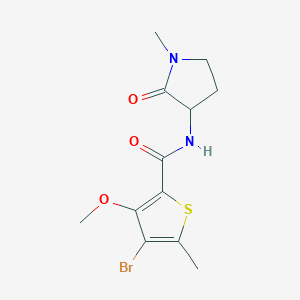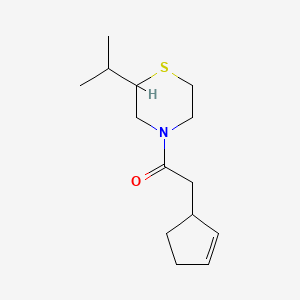![molecular formula C13H17NO2S2 B7591509 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B by binding to its active site and preventing its dephosphorylation activity. This results in increased insulin sensitivity and decreased blood glucose levels.
Biochemical and Physiological Effects:
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, the compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone. One direction is to investigate its potential as a drug candidate for the treatment of type 2 diabetes and cancer. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to improve the compound's solubility in water and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone has been achieved using various methods. One of the most commonly used methods involves the reaction between 2-methylmorpholine and 2-chloro-1-(thiophen-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-bromo-1-(thiophen-2-yl)ethanone to yield the final product.
Scientific Research Applications
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone has been found to have potential applications in drug discovery and development. The compound has been shown to have inhibitory effects on various enzymes such as protein tyrosine phosphatase 1B, which is implicated in the development of type 2 diabetes, and histone deacetylases, which are involved in cancer development. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-9-8-14(4-5-16-9)13(15)12-10-2-6-17-11(10)3-7-18-12/h2,6,9,12H,3-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSUBLVMWWKJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2C3=C(CCS2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)




![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)

